Pentafluorothiophenol

Description

The exact mass of the compound Pentafluorobenzenethiol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 88286. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

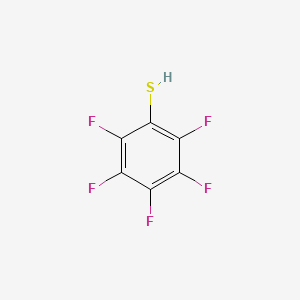

Structure

3D Structure

Propriétés

IUPAC Name |

2,3,4,5,6-pentafluorobenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HF5S/c7-1-2(8)4(10)6(12)5(11)3(1)9/h12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVAMFBJPMUMURT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)S)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HF5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10227887 | |

| Record name | Benzenethiol, pentafluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10227887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

771-62-0 | |

| Record name | Pentafluorobenzenethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=771-62-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentafluorobenzenethiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000771620 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentafluorothiophenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88286 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenethiol, pentafluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10227887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentafluorothiophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.124 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENTAFLUOROTHIOPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CM7UNQ95TJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Pentafluorothiophenol from Hexafluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of pentafluorothiophenol from hexafluorobenzene (B1203771), a critical process for the production of a versatile reagent in pharmaceutical and materials science research. This document details the prevalent synthetic methodologies, presents key quantitative data in a structured format, and includes detailed experimental protocols and workflow visualizations.

Introduction

This compound (C₆F₅SH) is a valuable organofluorine compound utilized in the synthesis of a wide array of derivatives with applications in drug development, coordination chemistry, and materials science. Its synthesis from hexafluorobenzene (C₆F₆) is a cornerstone reaction, primarily achieved through nucleophilic aromatic substitution. This guide focuses on the reaction of hexafluorobenzene with a hydrosulfide (B80085) source, a robust and widely cited method.

Core Synthesis Pathway: Nucleophilic Aromatic Substitution

The principal route for the synthesis of this compound from hexafluorobenzene involves the nucleophilic attack of a hydrosulfide anion (SH⁻) on the electron-deficient aromatic ring of hexafluorobenzene. This reaction displaces a fluoride (B91410) ion to yield the desired product. The general transformation is depicted below:

C₆F₆ + SH⁻ → C₆F₅SH + F⁻

The most common sources of the hydrosulfide anion for this reaction are sodium hydrosulfide (NaSH) and potassium hydrosulfide (KSH). The reaction is typically carried out in a polar aprotic solvent, such as pyridine (B92270), which facilitates the dissolution of the reactants and promotes the substitution reaction.

Quantitative Data Summary

The following tables summarize the key physical, spectroscopic, and reaction-specific data for the synthesis of this compound.

Table 1: Physical and Spectroscopic Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆HF₅S | N/A |

| Molecular Weight | 200.13 g/mol | N/A |

| Appearance | Colorless to slightly yellow liquid | [1] |

| Melting Point | -24 °C | [1] |

| Boiling Point | 143 °C | [1] |

| Density | 1.501 g/mL at 25 °C | [1] |

| Refractive Index (n²⁰/D) | 1.4645 | [1] |

| ¹⁹F NMR (ppm) | ortho: -134.5, meta: -162.5, para: -156.5 | N/A |

| ¹H NMR (ppm) | 3.7 (s, 1H, SH) | N/A |

| IR (cm⁻¹) | 2600 (S-H stretch), 1510, 1490, 1090, 980 (C-F stretches) | N/A |

Table 2: Comparison of Synthetic Protocols

| Parameter | Method A: Sodium Hydrosulfide | Method B: Potassium Hydrosulfide |

| Hydrosulfide Source | Sodium Hydrosulfide (NaSH) | Potassium Hydrosulfide (KSH) |

| Solvent | Pyridine | Pyridine |

| Temperature | Boiling | 70 °C |

| Reported Yield | 66% | 69-72% |

| Reference | Robson et al. (1960) | Maksimov & Platonov (1999)[2] |

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound. Method B is described in detail as per a published procedure, while Method A is the foundational method.

Method A: Synthesis using Sodium Hydrosulfide (Robson et al., 1960)

This method is the originally reported synthesis and serves as the basis for many subsequent procedures.

Reference: Robson, P.; Stacey, M.; Stephens, R.; Tatlow, J. C. J. Chem. Soc.1960 , 4754-4760.

Summary of a related procedure: A solution of hexafluorobenzene in pyridine is reacted with a solution of sodium hydrosulfide at the boiling point of the solvent. The reaction mixture is then worked up to isolate the this compound. A reported yield for this method is 66%.[2]

Method B: Synthesis using Potassium Hydrosulfide (Maksimov & Platonov, 1999)

This protocol provides a detailed, step-by-step guide for the synthesis using potassium hydrosulfide.[2]

Materials:

-

Hexafluorobenzene (C₆F₆)

-

Potassium hydroxide (B78521) (KOH)

-

Hydrogen sulfide (B99878) (H₂S) gas

-

Anhydrous ethylene (B1197577) glycol

-

Absolute pyridine

-

Hydrochloric acid (for workup)

-

Diethyl ether (for extraction)

-

Anhydrous magnesium sulfate (B86663) (for drying)

Equipment:

-

Three-necked round-bottom flask

-

Gas inlet tube

-

Condenser

-

Heating mantle with a stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

Part 1: Preparation of Potassium Hydrosulfide (KSH) Solution

-

Prepare a solution of potassium hydroxide by dissolving 2 moles of KOH in 350 mL of anhydrous ethylene glycol in a three-necked flask.

-

Bubble hydrogen sulfide gas through the KOH solution with stirring until the solution is saturated. This will form the potassium hydrosulfide solution. The concentration of this solution is typically around 4-4.2 mol/L.[2]

Part 2: Reaction with Hexafluorobenzene

-

In a separate reaction vessel, dissolve a specific amount of hexafluorobenzene in absolute pyridine.

-

Heat the prepared potassium hydrosulfide solution to 70 °C.

-

Slowly add the solution of hexafluorobenzene in pyridine to the heated KSH solution with continuous stirring.

-

Maintain the reaction mixture at 70 °C for a specified period to ensure the completion of the reaction.

Part 3: Work-up and Purification

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a separatory funnel containing a dilute solution of hydrochloric acid to neutralize any unreacted KSH and KOH.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic extracts and wash them with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the diethyl ether under reduced pressure using a rotary evaporator.

-

The crude this compound can be further purified by vacuum distillation.

Mandatory Visualizations

The following diagrams illustrate the chemical pathways and experimental workflows described in this guide.

Caption: Chemical reaction for the synthesis of this compound.

Caption: Experimental workflow for this compound synthesis.

Logical Relationships in Synthesis Strategy

The choice between sodium hydrosulfide and potassium hydrosulfide often depends on factors such as availability, cost, and desired reaction conditions. The underlying principle of nucleophilic aromatic substitution remains the same.

Caption: Logical relationship of the synthetic strategy.

Conclusion

The synthesis of this compound from hexafluorobenzene via nucleophilic aromatic substitution with a hydrosulfide source is a well-established and efficient method. This guide provides the necessary theoretical background, practical experimental protocols, and key data to enable researchers to successfully perform this synthesis. The choice between sodium and potassium hydrosulfide may be guided by specific laboratory conditions and reagent availability, with both methods yielding the desired product in good yields. Careful adherence to the detailed protocols is recommended to ensure a safe and successful synthesis.

References

The Core Mechanism of Nucleophilic Aromatic Substitution in Pentafluorothiophenol Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the nucleophilic aromatic substitution (SNAr) mechanism central to the synthesis of pentafluorothiophenol, a critical building block in medicinal chemistry and materials science. The document details the reaction of hexafluorobenzene (B1203771) with a sulfur nucleophile, exploring the mechanistic dichotomy between the classical stepwise pathway, involving a Meisenheimer intermediate, and a concerted pathway. Detailed experimental protocols, quantitative data on reaction yields under various conditions, and visualizations of the reaction mechanism are presented to offer a thorough understanding for researchers and professionals in drug development.

Introduction

This compound (C₆F₅SH) is a vital synthetic intermediate, prized for the unique physicochemical properties conferred by its highly fluorinated aromatic ring. Its synthesis predominantly relies on the nucleophilic aromatic substitution (SNAr) of hexafluorobenzene (C₆F₆). The strong electron-withdrawing nature of the fluorine atoms activates the aromatic ring towards attack by nucleophiles, making this transformation efficient. This guide delves into the core principles of this SNAr reaction, providing both theoretical understanding and practical guidance for its implementation in a laboratory setting.

The Nucleophilic Aromatic Substitution (SNAr) Mechanism

The synthesis of this compound from hexafluorobenzene and a hydrosulfide (B80085) source is a classic example of a nucleophilic aromatic substitution reaction. The mechanism of this reaction can be described by two primary pathways: a stepwise addition-elimination mechanism and a concerted mechanism.

The Stepwise Addition-Elimination Pathway

The most traditionally accepted mechanism for the SNAr reaction on highly activated aromatic systems is the stepwise addition-elimination pathway. This mechanism involves the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.

The key steps are as follows:

-

Nucleophilic Attack: The hydrosulfide anion (SH⁻), a potent nucleophile, attacks one of the carbon atoms of the hexafluorobenzene ring. This carbon is rendered electrophilic by the strong inductive and mesomeric electron-withdrawing effects of the five fluorine atoms. This attack results in the formation of a cyclohexadienyl anion, the Meisenheimer complex, where the negative charge is delocalized across the ring and stabilized by the fluorine substituents.

-

Elimination of the Leaving Group: In the second step, the aromaticity of the ring is restored by the elimination of a fluoride (B91410) anion (F⁻) as the leaving group. This step is typically fast due to the stability of the fluoride ion.

The Concerted Pathway

Recent computational and experimental studies have suggested that not all SNAr reactions proceed through a distinct, stable Meisenheimer intermediate. In some cases, the reaction may follow a concerted mechanism where the bond formation with the nucleophile and the bond breaking with the leaving group occur in a single transition state. For the reaction of hexafluorobenzene with the hydrosulfide anion, the possibility of a concerted or a "borderline" mechanism, where the Meisenheimer complex is a very transient species or a transition state itself, should be considered. The exact nature of the mechanism can be influenced by factors such as the solvent and the nature of the nucleophile.

Experimental Protocols for the Synthesis of this compound

The synthesis of this compound is most commonly achieved by the reaction of hexafluorobenzene with a source of hydrosulfide. Below are detailed protocols based on established literature procedures.

Synthesis using Sodium Hydrosulfide in Pyridine (B92270)

This protocol is adapted from the original synthesis reported by Robson, Stacey, Stephens, and Tatlow in 1960.

Materials:

-

Hexafluorobenzene (C₆F₆)

-

Sodium hydrosulfide (NaSH)

-

Pyridine (anhydrous)

-

Hydrochloric acid (HCl), concentrated

-

Diethyl ether

-

Magnesium sulfate (B86663) (MgSO₄), anhydrous

Procedure:

-

A solution of sodium hydrosulfide in pyridine is prepared.

-

Hexafluorobenzene is added to the stirred solution.

-

The mixture is heated under reflux.

-

After cooling, the reaction mixture is acidified with concentrated hydrochloric acid.

-

The product is extracted with diethyl ether.

-

The ethereal solution is washed with water, dried over anhydrous magnesium sulfate, and the solvent is removed by distillation.

-

The crude this compound is purified by fractional distillation.

Synthesis using Potassium Hydrosulfide in Ethylene (B1197577) Glycol and Pyridine

This method provides an alternative route using potassium hydrosulfide.

Materials:

-

Hexafluorobenzene (C₆F₆)

-

Potassium hydroxide (B78521) (KOH)

-

Hydrogen sulfide (B99878) (H₂S) gas

-

Ethylene glycol (anhydrous)

-

Pyridine (anhydrous)

-

Hydrochloric acid (HCl), concentrated

-

Diethyl ether

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

A solution of potassium hydrosulfide (KSH) is prepared by passing hydrogen sulfide gas through a solution of potassium hydroxide in anhydrous ethylene glycol.

-

A solution of hexafluorobenzene in anhydrous pyridine is added to the prepared KSH solution with heating.

-

The reaction mixture is maintained at the reaction temperature with stirring.

-

The work-up procedure follows the same steps as the sodium hydrosulfide method: acidification, extraction, washing, drying, and purification by distillation.

Quantitative Data

The yield of this compound is influenced by the reaction conditions. The following table summarizes reported yields for the synthesis of this compound and a related compound under different conditions.

| Reactant | Nucleophile | Solvent(s) | Temperature | Yield (%) | Reference |

| Hexafluorobenzene | NaSH | Pyridine | Boiling | 66 | [1] |

| Hexafluorobenzene | KSH | Ethylene Glycol / Pyridine | 70°C | 69-72 | [1] |

| Octafluorotoluene | NaSH | Pyridine | 70°C | 52 | [1] |

| Octafluorotoluene | KSH | Ethanol | Room Temp. | 90-91 | [1] |

Visualizations

Reaction Mechanism Pathway

The following diagram illustrates the stepwise SNAr mechanism for the synthesis of this compound.

Caption: Stepwise SNAr mechanism for this compound synthesis.

Experimental Workflow

The following diagram outlines the general experimental workflow for the synthesis and purification of this compound.

Caption: General experimental workflow for this compound synthesis.

Conclusion

The synthesis of this compound via the nucleophilic aromatic substitution of hexafluorobenzene is a robust and well-established method. A thorough understanding of the underlying SNAr mechanism, including the potential for both stepwise and concerted pathways, is essential for optimizing reaction conditions and achieving high yields. The detailed experimental protocols and quantitative data provided in this guide serve as a valuable resource for researchers and professionals engaged in the synthesis of this important fluorinated building block. Careful control of reaction parameters, particularly the choice of solvent and temperature, is critical for the successful and efficient synthesis of this compound.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Pentafluorothiophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of pentafluorothiophenol (C₆F₅SH). The information is intended for researchers, scientists, and professionals in drug development and related fields who utilize fluorinated organic compounds. This document summarizes key quantitative data, outlines experimental protocols for its synthesis and analysis, and provides visualizations of its primary chemical reactions.

Physical Properties

This compound is a colorless, volatile liquid with a strong, unpleasant odor.[1][2] Its physical properties are summarized in the table below, providing a quick reference for laboratory applications.

| Property | Value | Reference(s) |

| Molecular Formula | C₆HF₅S | [2] |

| Molecular Weight | 200.13 g/mol | [3] |

| Appearance | Colorless liquid | [2] |

| Melting Point | -24 °C | [2] |

| Boiling Point | 143 °C | [2] |

| Density | 1.501 g/mL at 25 °C | [4] |

| Refractive Index (n₂₀/D) | 1.4645 | [4] |

| pKa | 2.68 | [2] |

| Solubility | Insoluble in water.[4] | [4] |

Chemical Properties and Reactivity

This compound exhibits distinct chemical properties owing to the strong electron-withdrawing nature of the pentafluorophenyl group and the reactivity of the thiol moiety.

2.1. Acidity

With a pKa of 2.68, this compound is one of the most acidic thiols known.[2] This high acidity is attributed to the stabilizing effect of the electron-withdrawing pentafluorophenyl ring on the resulting thiolate anion. This property makes it readily reactive with bases to form the pentafluorothiophenolate anion (C₆F₅S⁻), a versatile nucleophile and ligand in coordination chemistry.[2]

2.2. Synthesis

The primary route for the synthesis of this compound is the nucleophilic aromatic substitution reaction of hexafluorobenzene (B1203771) with sodium hydrosulfide (B80085).[2]

Diagram 1: Synthesis of this compound

Caption: Reaction scheme for the synthesis of this compound.

2.3. Reactivity with Electrophiles

The sulfur atom in this compound is nucleophilic and readily reacts with various electrophiles. For instance, it can be alkylated by reacting with alkyl halides.[5]

2.4. Coordination Chemistry

The pentafluorothiophenolate anion is an effective ligand for a wide range of metals, forming stable metal-thiolate complexes. It has been shown to react with ions of metals such as lead, zinc, cadmium, mercury, nickel, and platinum.[6][7]

Diagram 2: Formation of Metal-Pentafluorothiophenolate Complexes

Caption: General workflow for the formation of metal complexes.

Experimental Protocols

The following sections provide generalized experimental protocols for the synthesis, purification, and analysis of this compound based on established chemical principles and literature.[6][7][8][9][10][11][12]

3.1. Synthesis of this compound

This protocol is a generalized procedure based on the reaction of hexafluorobenzene with sodium hydrosulfide.[2]

-

Materials: Hexafluorobenzene, sodium hydrosulfide, pyridine (B92270) (or another suitable polar aprotic solvent), hydrochloric acid, diethyl ether, anhydrous magnesium sulfate.

-

Procedure:

-

In a three-necked flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, a solution of sodium hydrosulfide in pyridine is prepared.

-

Hexafluorobenzene is added dropwise to the stirred solution at room temperature.

-

After the addition is complete, the reaction mixture is heated to reflux and maintained at this temperature for several hours while monitoring the reaction progress by GC-MS.

-

Upon completion, the mixture is cooled to room temperature and carefully acidified with dilute hydrochloric acid.

-

The product is extracted with diethyl ether.

-

The combined organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation.

-

3.2. Purification

Crude this compound is typically purified by vacuum distillation.[6][8] Care must be taken due to its volatility and strong odor. The distillation should be performed in a well-ventilated fume hood.

3.3. Analytical Methods

3.3.1. Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: A dilute solution of this compound in a suitable solvent (e.g., dichloromethane (B109758) or hexane) is prepared.

-

Instrumentation: A standard GC-MS system equipped with a capillary column (e.g., a non-polar stationary phase like 5% phenyl-methylpolysiloxane) is used.

-

Typical GC Parameters:

-

Injector Temperature: 250 °C

-

Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

3.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A solution of this compound is prepared in a deuterated solvent (e.g., CDCl₃ or acetone-d₆).

-

¹H NMR: A single proton resonance corresponding to the thiol proton is expected. The chemical shift will be dependent on the solvent and concentration.

-

¹⁹F NMR: Three distinct fluorine resonances are expected for the pentafluorophenyl group, corresponding to the ortho, meta, and para fluorines. Chemical shifts are typically referenced to an internal or external standard like CFCl₃.[3][13][14]

-

¹³C NMR: The spectrum will show characteristic signals for the carbon atoms of the pentafluorophenyl ring.[3]

3.3.3. Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: A thin film of the neat liquid can be prepared between two KBr or NaCl plates.[3][9][11]

-

Analysis: The FT-IR spectrum will show characteristic absorption bands for the S-H stretch, C-S stretch, and the vibrations of the C-F bonds and the aromatic ring.[3]

Safety, Handling, and Disposal

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.[1][15][16][17]

-

Handling: All manipulations should be carried out in a well-ventilated chemical fume hood.[1][15][16] Avoid inhalation of vapors and contact with skin and eyes.[1][15][16]

-

Storage: Store in a cool, dry, well-ventilated area away from oxidizing agents and bases.[15][17]

-

Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations.[1][16] Do not discharge into drains or the environment.[1][16]

This technical guide provides a summary of the key physical and chemical properties of this compound. For specific applications, it is essential to consult the primary literature and safety data sheets for more detailed information.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | C6HF5S | CID 13042 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. DSpace [repository.kaust.edu.sa]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. researchgate.net [researchgate.net]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. eng.uc.edu [eng.uc.edu]

- 10. Gas chromatography-mass spectrometry analysis of alkylphenols in produced water from offshore oil installations as pentafluorobenzoate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. drawellanalytical.com [drawellanalytical.com]

- 12. Development of an analytical method involving thiol methylation for the analysis of pentachlorothiophenol in food using gas chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 19F [nmr.chem.ucsb.edu]

- 14. alfa-chemistry.com [alfa-chemistry.com]

- 15. WERCS Studio - Application Error [assets.thermofisher.com]

- 16. benchchem.com [benchchem.com]

- 17. fishersci.com [fishersci.com]

pentafluorothiophenol spectroscopic data (NMR, IR, MS) interpretation

An In-depth Technical Guide to the Spectroscopic Interpretation of Pentafluorothiophenol

For researchers, scientists, and professionals in drug development, a thorough understanding of analytical data is paramount for compound characterization. This guide provides a detailed examination of the spectroscopic data for this compound (C₆HF₅S), a key reagent and building block in organic and medicinal chemistry. We will delve into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by experimental protocols and a logical workflow for analysis.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from the NMR, IR, and MS analyses of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.[1][2] For this compound, ¹H, ¹³C, and ¹⁹F NMR provide complementary information about its atomic arrangement.

Table 1: ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.5-4.0 | Broad Singlet | 1H | Thiol (-SH) |

Note: The chemical shift of the thiol proton can vary depending on the solvent, concentration, and temperature due to hydrogen bonding.

Table 2: ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| Not available in search results | C-S |

| Not available in search results | C-F (ortho) |

| Not available in search results | C-F (meta) |

| Not available in search results | C-F (para) |

Note: The carbon signals are expected to be complex due to coupling with fluorine atoms.

Table 3: ¹⁹F NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| Not available in search results | Multiplet | F (ortho) |

| Not available in search results | Multiplet | F (para) |

| Not available in search results | Multiplet | F (meta) |

Note: ¹⁹F NMR is highly sensitive to the electronic environment, making it an excellent tool for analyzing fluorinated compounds.[3] The chemical shifts are typically referenced to CFCl₃.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[5][6]

Table 4: Key IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2600 | Weak | S-H stretch |

| ~1640 | Medium | C=C aromatic ring stretch |

| ~1500 | Strong | C=C aromatic ring stretch |

| ~1100-1400 | Strong | C-F stretch |

| ~980 | Strong | C-S stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[7][8]

Table 5: Major Peaks in the Mass Spectrum of this compound

| m/z | Relative Intensity | Assignment |

| 200 | High | [M]⁺ (Molecular Ion)[9] |

| 199 | High | [M-H]⁺[9] |

| 167 | Moderate | [M-SH]⁺ or [C₆F₅]⁺ |

| 155 | Moderate | [M-CHF]⁺[9] |

Experimental Protocols

Detailed methodologies are crucial for the reproduction of scientific data. The following are generalized protocols for the spectroscopic analysis of this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆) in a clean NMR tube.[1][10] Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts.[10]

-

Data Acquisition: Acquire the ¹H, ¹³C, and ¹⁹F NMR spectra on a suitable NMR spectrometer (e.g., 300, 400, or 500 MHz). For ¹³C NMR, a larger number of scans may be necessary due to the low natural abundance of the ¹³C isotope.[2]

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

IR Spectroscopy

-

Sample Preparation (Thin Film Method): As this compound is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr), which are transparent to IR radiation.[6]

-

Data Acquisition: Place the salt plates in the sample holder of an FTIR spectrometer and acquire the spectrum. A background spectrum of the clean salt plates should be run first and subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.[11]

Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane, methanol). The concentration should be approximately 1 mg/mL.[12]

-

Data Acquisition: Inject the sample into a gas chromatograph (GC) coupled to a mass spectrometer (MS). The GC will separate the sample from the solvent and any impurities before it enters the MS. In the MS, the sample is ionized (typically by electron impact), and the resulting ions are separated based on their mass-to-charge ratio.[8][13]

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions. This information can be used to confirm the molecular weight and deduce structural features of the molecule.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the complete spectroscopic characterization of a compound like this compound.

Caption: A logical workflow for the spectroscopic analysis of this compound.

Interpretation of Spectroscopic Data

A combined analysis of the data from these different spectroscopic techniques allows for an unambiguous confirmation of the structure of this compound.

-

¹H NMR: The presence of a single, broad peak confirms the thiol proton (-SH). Its integration value of one proton is consistent with the molecular formula.

-

¹⁹F NMR: The complex multiplets in the ¹⁹F NMR spectrum would confirm the presence of three distinct fluorine environments (ortho, meta, and para) on the aromatic ring. The coupling patterns between these fluorine atoms would provide further structural information.

-

¹³C NMR: The ¹³C NMR spectrum would show distinct signals for the different carbon atoms in the molecule, although these would be split into complex multiplets due to coupling with the fluorine atoms.

-

IR Spectroscopy: The key absorptions confirm the presence of an S-H bond, an aromatic ring, C-F bonds, and a C-S bond, which are all the expected functional groups in this compound.

-

Mass Spectrometry: The molecular ion peak at m/z 200 corresponds to the molecular weight of this compound (C₆HF₅S).[9] The fragmentation pattern, including the loss of H, SH, and CHF, is consistent with the known structure.[9][14]

By systematically acquiring and interpreting these spectra, researchers can confidently identify and characterize this compound, ensuring its purity and suitability for use in further research and development.

References

- 1. benchchem.com [benchchem.com]

- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. 19F [nmr.chem.ucsb.edu]

- 5. amherst.edu [amherst.edu]

- 6. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 7. fiveable.me [fiveable.me]

- 8. youtube.com [youtube.com]

- 9. This compound | C6HF5S | CID 13042 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. web.mit.edu [web.mit.edu]

- 11. webassign.net [webassign.net]

- 12. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 13. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 14. cdnsciencepub.com [cdnsciencepub.com]

A Technical Guide to the Theoretical Calculation of Pentafluorothiophenol's Electronic Structure

Introduction

Pentafluorothiophenol (PFTP), with the chemical formula C₆F₅SH, is an organosulfur compound that has garnered significant interest in materials science and coordination chemistry.[1] Its unique electronic properties, stemming from the electron-withdrawing nature of the pentafluorophenyl group, make it a valuable ligand and a precursor for various functional materials.[1][2] Understanding the electronic structure of PFTP is paramount for predicting its reactivity, stability, and potential applications. Theoretical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, provide a powerful, non-empirical approach to elucidate these properties from first principles.[3][4] This guide offers an in-depth overview of the theoretical methodologies used to study PFTP, presents key quantitative data on its electronic characteristics, and provides detailed computational protocols for researchers in the fields of chemistry, materials science, and drug development.

Section 1: Theoretical Methodologies

The foundation of modern computational chemistry lies in solving the Schrödinger equation. However, for a multi-electron system like this compound, exact solutions are not feasible. Therefore, approximations are employed. The two most common families of methods are ab initio and Density Functional Theory (DFT).

-

Ab Initio Methods: These methods, meaning "from first principles," solve the Schrödinger equation without empirical data.[3] The Hartree-Fock (HF) method is a fundamental ab initio approach that provides a good starting point. More accurate, "post-HF" methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory build upon the HF solution to include electron correlation, offering higher accuracy at a greater computational cost.[5]

-

Density Functional Theory (DFT): DFT has become the workhorse of computational chemistry due to its favorable balance of accuracy and computational efficiency.[6][7] Instead of the complex many-electron wavefunction, DFT uses the electron density—a function of only three spatial coordinates—to determine the system's energy.[4] The accuracy of a DFT calculation depends heavily on the chosen exchange-correlation (XC) functional, which approximates the quantum mechanical effects of electron exchange and correlation. Hybrid functionals like B3LYP are widely used and have proven reliable for many organic and organometallic systems.[8][9]

-

Basis Sets: In all calculations, atomic orbitals are represented by a set of mathematical functions called a basis set. The size and flexibility of the basis set are crucial for obtaining accurate results. Pople-style basis sets (e.g., 6-31G(d,p)) and Dunning's correlation-consistent basis sets (e.g., aug-cc-pVTZ) are commonly employed, with the latter generally providing higher accuracy for properties like electron affinity.[10]

Section 2: Key Electronic and Structural Properties

Theoretical calculations yield a wealth of quantitative data that characterize the molecule. Below are key properties calculated for this compound.

Molecular Orbitals and Reactivity

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity.[9] The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons.[9] Studies on PFTP have characterized its low-lying unoccupied molecular orbitals, identifying their nature and contribution to electron attachment processes.[10]

The energies of these orbitals are used to calculate global reactivity descriptors, which predict the overall chemical behavior of the molecule.[9][11]

Table 1: Calculated Vertical Electron Attachment Energies and Orbital Character for PFTP

| Molecular Orbital | Character | Vertical Electron Attachment Energy (eV) |

|---|---|---|

| LUMO | π* (a₂) | 0.44 |

| LUMO+1 | π* (b₁) | 1.15 |

| LUMO+2 | partial diffuse | 3.99 |

Data sourced from calculations using the EOM-EA-CCSD method with B3LYP orbitals and an aug-cc-pVTZ basis set.[10]

Thermochemistry and Electron Affinity

Perfluorination of the phenyl ring has a profound impact on the molecule's electronic properties, significantly increasing its electron affinity.[10] This is a critical factor in its chemical behavior, particularly in processes involving electron transfer or the formation of anions. Theoretical calculations can precisely quantify these effects.

Table 2: Calculated Thermochemical Data for PFTP and Related Species

| Property | Species | Value (eV) |

|---|---|---|

| Adiabatic Electron Affinity (0K) | C₆F₅S• | 2.18 |

| Adiabatic Electron Affinity (0K) | C₆H₄FS• | 1.69 |

| Reaction Enthalpy (ΔH₀K) for H loss | PFTP | 0.84 (endothermic) |

Data calculated at the B3LYP-D3BJ/aug-cc-pVTZ level of theory.[10]

Vibrational Analysis

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectroscopy.[12][13] A frequency calculation performed after a geometry optimization serves two purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and it provides the theoretical vibrational spectrum, which is invaluable for interpreting experimental data.[5]

Section 3: Computational Workflows and Relationships

Visualizing the logical flow of a computational study helps in understanding the process and the relationships between different calculated properties.

Caption: A typical workflow for the computational analysis of this compound.

Caption: Derivation of key chemical reactivity descriptors from frontier molecular orbital energies.

Section 4: Experimental Protocols

The following protocols outline the steps for conducting theoretical calculations on this compound, representative of studies found in the literature.[5][10]

Protocol 4.1: Geometry Optimization and Vibrational Frequency Calculation

This protocol is fundamental for finding the stable structure of PFTP and predicting its IR/Raman spectra.

-

Input File Preparation:

-

Construct the initial 3D coordinates of this compound. This can be done using molecular building software or by retrieving coordinates from a database like PubChem.[14]

-

Create an input file for a quantum chemistry software package (e.g., Gaussian, ORCA).

-

Specify the calculation type: Opt Freq (for simultaneous optimization and frequency calculation).

-

Define the level of theory. For example: B3LYP/6-311+G(d,p).

-

Specify the molecular charge (0) and spin multiplicity (1 for the singlet ground state).

-

-

Execution:

-

Submit the input file to the software for calculation. This is an iterative process where the software adjusts atomic coordinates to minimize the total energy of the molecule.[3]

-

-

Analysis:

-

Optimization Convergence: Confirm that the optimization has converged successfully by checking the output file for convergence criteria (typically related to forces and displacements).

-

Vibrational Frequencies: Examine the calculated frequencies. A successfully optimized minimum energy structure will have zero imaginary frequencies.[5]

-

Zero-Point Vibrational Energy (ZPVE): Extract the ZPVE from the output. This correction is essential for accurate thermochemical calculations.[10]

-

Spectrum Visualization: Use visualization software (e.g., GaussView, Avogadro) to view the normal modes of vibration and to generate a theoretical IR or Raman spectrum.

-

Protocol 4.2: Calculation of Thermochemical Thresholds

This protocol details how to calculate the reaction enthalpy for a process like hydrogen loss from PFTP.[10]

-

Optimize Reactant and Products:

-

Perform a geometry optimization and frequency calculation for the parent molecule (PFTP) using the protocol above (4.1).

-

Perform separate geometry optimization and frequency calculations for each product fragment (e.g., the C₆F₅S• radical and a hydrogen atom).

-

-

Energy Extraction:

-

From the output of each calculation, extract the total electronic energy and the zero-point vibrational energy (ZPVE).

-

-

Enthalpy Calculation (at 0 K):

-

Calculate the ZPVE-corrected total energy for the reactant and for each product: E₀ = E_electronic + ZPVE.

-

Calculate the reaction enthalpy at 0 K (ΔH₀K) using the formula: ΔH₀K = Σ(E₀_products) - E₀_reactant

-

-

Analysis:

-

A positive ΔH₀K indicates an endothermic reaction (requiring energy input), while a negative value indicates an exothermic reaction (releasing energy).[10]

-

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. hpc.lsu.edu [hpc.lsu.edu]

- 4. Application of DFT Calculations in Designing Polymer-Based Drug Delivery Systems: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. mdpi.com [mdpi.com]

- 7. Assessment of Various Density Functional Theory Methods for Finding Accurate Structures of Actinide Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantum Computational Study of the electronic properties of the interactions between 3THF and Some Metallic Linear Molecules Using DFT | Journal of Education for Pure Science [jceps.utq.edu.iq]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. youtube.com [youtube.com]

- 13. researchgate.net [researchgate.net]

- 14. This compound | C6HF5S | CID 13042 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling of Pentafluorothiophenol

This guide provides comprehensive safety precautions and handling guidelines for pentafluorothiophenol (C₆HF₅S), tailored for researchers, scientists, and professionals in drug development. Adherence to these guidelines is crucial for minimizing risks and ensuring a safe laboratory environment.

Chemical and Physical Properties

This compound is a colorless liquid with a strong, unpleasant odor.[1] Understanding its physical and chemical properties is fundamental to its safe handling.

| Property | Value | Reference |

| Molecular Formula | C₆HF₅S | [1] |

| Molecular Weight | 200.13 g/mol | [1] |

| Appearance | Colorless to yellow liquid | [2] |

| Odor | Stench | [1] |

| Melting Point | -24 °C (-11.2 °F) | [1] |

| Boiling Point | 143 °C (289.4 °F) at 760 mmHg | [1] |

| Flash Point | 51 °C (123.8 °F) - closed cup | [1] |

| Density | 1.501 g/mL at 25 °C | |

| Refractive Index | n20/D 1.4645 | |

| pKa | 2.68 | [3] |

| Vapor Density | 6.9 (Air = 1.0) | [1] |

Hazard Identification and Classification

This compound is classified as a hazardous chemical.[4] The following table summarizes its hazard classifications.

| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |

| Flammable Liquids | Category 3 | GHS02 (Flame) | Danger | H226: Flammable liquid and vapor |

| Acute Toxicity, Oral | Category 4 | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | GHS07 (Exclamation Mark) | Warning | H312: Harmful in contact with skin |

| Skin Corrosion/Irritation | Category 1B | GHS05 (Corrosion) | Danger | H314: Causes severe skin burns and eye damage |

| Acute Toxicity, Inhalation | Category 3 | GHS06 (Skull and Crossbones) | Danger | H331: Toxic if inhaled |

Data sourced from multiple safety data sheets.[5][6]

Safe Handling and Storage

Proper handling and storage procedures are critical to prevent exposure and accidents.

3.1. Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[7][8]

-

Avoid all personal contact, including inhalation of vapors and contact with skin and eyes.[8]

-

Use personal protective equipment (PPE) as detailed in Section 4.

-

Keep away from heat, sparks, open flames, and other ignition sources.[1][4] No smoking.[4][6]

-

Use explosion-proof electrical, ventilating, and lighting equipment.[1][4]

-

Take precautionary measures against static discharge.[4]

-

Ground and bond containers and receiving equipment.[4]

-

The substance is air-sensitive; consider handling under an inert atmosphere (e.g., argon).[1][4]

-

Wash hands thoroughly after handling.[4]

3.2. Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][4]

-

Incompatible materials include strong oxidizing agents and strong bases.[1][4]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

| PPE Type | Specifications |

| Eye/Face Protection | Chemical safety goggles or a face shield.[4] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), and protective clothing to prevent skin exposure.[4] |

| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[4] |

Emergency Procedures

Immediate and appropriate action is crucial in case of an emergency.

5.1. First-Aid Measures:

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[4][7]

-

Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water and soap for at least 15 minutes. Seek immediate medical attention.[6][7]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4][7]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][7]

5.2. Fire-Fighting Measures:

-

Suitable Extinguishing Media: Dry powder, dry sand, alcohol-resistant foam, or carbon dioxide.[7][9] Do NOT use a water jet.[9]

-

Specific Hazards: Hazardous decomposition products include carbon oxides, sulfur oxides, and hydrogen fluoride.[7][9] Vapors can form explosive mixtures with air and may travel to a source of ignition and flash back.[1]

-

Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.[7][9]

5.3. Accidental Release Measures:

-

Evacuate personnel to a safe area and ensure adequate ventilation.[9]

-

Wear appropriate PPE as described in Section 4.

-

Contain the spillage with non-combustible absorbent material (e.g., sand, earth, vermiculite).[8][9]

-

Collect the absorbed material into a suitable, closed container for disposal.[8][9]

-

Prevent the product from entering drains.[9]

Toxicological and Ecological Information

6.1. Toxicological Information:

-

No specific acute toxicity data is readily available.[4][9] The toxicological properties have not been fully investigated.[4]

-

Symptoms of overexposure may include headache, dizziness, tiredness, nausea, and vomiting.[4]

-

As a corrosive material, ingestion can cause severe swelling and damage to the delicate tissues and poses a danger of perforation of the stomach or esophagus.[4]

6.2. Ecological Information:

-

Do not let the product enter drains or the environment.[4][9]

-

No specific data on persistence, degradability, or bioaccumulation is available.[4]

Experimental Protocols and Workflows

While specific experimental protocols for research applications are beyond the scope of this safety guide, the following protocols detail the safe handling and emergency response procedures, which are critical "experiments" in maintaining laboratory safety.

Protocol 1: Standard Procedure for Handling this compound

-

Preparation:

-

Ensure a chemical fume hood is certified and functioning correctly.

-

Gather all necessary materials, including the chemical, reaction vessels, and cleanup supplies.

-

Don all required PPE: chemical safety goggles, a lab coat, and chemical-resistant gloves.

-

Set up a means for inert atmosphere handling if the experiment is air-sensitive.

-

-

Execution:

-

Conduct all manipulations of the chemical inside the fume hood.

-

Dispense the required amount of the chemical carefully, avoiding splashes.

-

Keep the container tightly closed when not in use.

-

Avoid heating the substance near open flames or other ignition sources.

-

-

Post-Handling:

-

Properly label and store any remaining chemical according to the guidelines in Section 3.2.

-

Decontaminate any surfaces that may have come into contact with the chemical.

-

Dispose of any contaminated materials (e.g., pipette tips, absorbent pads) in a designated hazardous waste container.

-

Remove PPE and wash hands thoroughly.

-

Protocol 2: Emergency Response to a this compound Spill

-

Immediate Actions:

-

Alert personnel in the immediate vicinity and evacuate the area if the spill is large or in a poorly ventilated space.

-

If the spill is on a person, immediately begin the first-aid procedures outlined in Section 5.1.

-

Remove all ignition sources.

-

-

Containment and Cleanup:

-

If the spill is small and you are trained to handle it, don the appropriate PPE, including respiratory protection if necessary.

-

Cover the spill with a non-combustible absorbent material like sand or vermiculite.

-

Carefully collect the absorbed material using non-sparking tools and place it in a labeled, sealed container for hazardous waste disposal.

-

-

Decontamination and Reporting:

-

Clean the spill area with a suitable decontaminating agent.

-

Ventilate the area until it is safe to return.

-

Report the incident to the appropriate safety officer or supervisor.

-

Visualizations

Logical Relationship: Hazard Mitigation Strategy

Caption: Hazard mitigation for this compound.

Experimental Workflow: Safe Handling in the Laboratory

Caption: Workflow for safe laboratory handling.

Logical Workflow: Chemical Spill Response

Caption: Decision workflow for chemical spill response.

References

- 1. assets.thermofisher.cn [assets.thermofisher.cn]

- 2. B22323.14 [thermofisher.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. fishersci.com [fishersci.com]

- 5. This compound | C6HF5S | CID 13042 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. biosynth.com [biosynth.com]

- 7. synquestlabs.com [synquestlabs.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. This compound - Safety Data Sheet [chemicalbook.com]

Solubility Profile of Pentafluorothiophenol in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of pentafluorothiophenol in various common organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on presenting the available qualitative solubility information, alongside detailed, standardized experimental protocols for determining the solubility of a liquid compound like this compound. This guide is intended to be a valuable resource for laboratory work, enabling researchers to effectively utilize this compound in a range of chemical and pharmaceutical applications.

Introduction to this compound

This compound (C₆F₅SH) is a fluorinated aromatic thiol compound that serves as a versatile building block in organic synthesis, materials science, and drug discovery. Its unique electronic properties, stemming from the presence of five fluorine atoms on the benzene (B151609) ring, make it a compound of significant interest. Understanding its solubility is critical for its application in reaction chemistry, purification processes, and the formulation of novel compounds.

Solubility Data

A thorough review of available scientific literature and chemical databases reveals a scarcity of precise quantitative solubility data for this compound in common organic solvents. The information that is currently available is primarily qualitative. The following table summarizes the known solubility characteristics of this compound.

| Solvent | Chemical Class | Qualitative Solubility | Citation |

| Water | Protic | Insoluble | [1][2][3] |

| Chloroform (CHCl₃) | Halogenated | Slightly Soluble | [1][2] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Sparingly Soluble | [1][2] |

| General Organic Solvents | - | Soluble | [4] |

It is important to note that terms like "slightly soluble" and "sparingly soluble" are not standardized and can vary between sources. Therefore, for any application requiring precise solubility information, experimental determination is strongly recommended.

Experimental Protocol for Solubility Determination

The following is a generalized and robust protocol for determining the solubility of a liquid solute, such as this compound, in an organic solvent. This method is based on the widely accepted shake-flask technique, which is designed to achieve thermodynamic equilibrium.[5]

Materials and Equipment

-

This compound (solute)

-

Selected organic solvents (e.g., ethanol, acetone, ethyl acetate, hexane)

-

Analytical balance (readable to ±0.1 mg)

-

Vials with polytetrafluoroethylene (PTFE)-lined screw caps

-

Thermostatically controlled orbital shaker or magnetic stirrer with temperature probe

-

Syringes and syringe filters (chemically compatible with the solvent and having a pore size of, for example, 0.22 µm)

-

Volumetric flasks and pipettes

-

A validated analytical method for quantification (e.g., High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography (GC), or UV-Vis Spectroscopy)

Procedure

-

Preparation of Solvent: Add a precise volume of the chosen organic solvent to a series of vials.

-

Addition of Solute: To each vial, add an excess amount of this compound. The presence of undissolved solute is crucial to ensure that a saturated solution is formed.

-

Equilibration: Tightly seal the vials and place them in the thermostatic shaker set to a constant temperature (e.g., 25 °C). The samples should be agitated for a sufficient duration to reach equilibrium. This can range from 24 to 72 hours. It is advisable to conduct a preliminary experiment to determine the minimum time required to reach a stable concentration.[5]

-

Phase Separation: Once equilibrium is reached, cease agitation and allow the vials to rest at the constant temperature for a period to allow the undissolved this compound to settle. Centrifugation at the same temperature can be used to expedite this process.[5]

-

Sample Withdrawal and Filtration: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately pass the solution through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any microscopic undissolved droplets.[5]

-

Gravimetric Analysis (for non-volatile solvents):

-

Weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent under a gentle stream of inert gas or in a vacuum oven at a temperature that does not cause the solute to decompose.

-

Once the solvent is completely removed, weigh the vial again to determine the mass of the dissolved this compound.

-

Calculate the solubility in terms of g/100 mL or other desired units.

-

-

Instrumental Analysis (preferred method):

-

Accurately dilute the filtered saturated solution with a known volume of the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV) to determine the concentration of this compound.

-

A calibration curve must be generated using standard solutions of this compound of known concentrations.

-

Back-calculate to determine the concentration in the original saturated solution, which represents the solubility.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in the experimental determination of the solubility of this compound in an organic solvent.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

References

A Technical Guide to Commercial Sourcing and Purity of Pentafluorothiophenol for Research and Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the commercial availability and purity grades of pentafluorothiophenol (PFTP), a critical reagent in various research and development applications, including drug discovery. This document outlines common commercial specifications, potential impurities, and detailed methodologies for purification and analysis to ensure the quality and consistency of PFTP in experimental workflows.

Commercial Availability and Purity Grades

This compound is readily available from several major chemical suppliers. The most common commercially available purity grade is 97%. However, some suppliers offer higher purities, often specified as ≥98% by elemental analysis. For applications requiring the highest purity, researchers may need to implement additional purification steps.

Below is a summary of representative commercial sources and their typical purity specifications. It is important to note that specifications can vary by lot and supplier, and it is always recommended to consult the supplier-specific Certificate of Analysis (CoA).

| Supplier | Stated Purity | Analytical Method | Key Specifications |

| Sigma-Aldrich (Merck) | 97% | Gas Chromatography (GC) | Refractive Index: n20/D 1.4645 (lit.)Boiling Point: 143 °C (lit.)Melting Point: -24 °C (lit.)Density: 1.501 g/mL at 25 °C (lit.) |

| Thermo Scientific Chemicals (Alfa Aesar, Acros Organics) | 97% or ≥96.0% | Gas Chromatography (GC) | Assay (GC): ≥96.0%Identification (FTIR): ConformsRefractive Index: 1.4610-1.4660 @ 20°C |

| ChemicalBook | 97% | Not specified | Lists multiple suppliers with 97% purity. |

| P212121 | >97% | Not specified | - |

Note: While a 97% purity level is suitable for many applications, the unidentified 3% can contain impurities that may interfere with sensitive experiments, particularly in drug development and catalysis.

Potential Impurities

While commercial CoAs for 97% pure this compound often do not detail the specific nature of the remaining 3%, potential impurities can arise from the synthesis and storage of the compound. The most common synthetic route involves the reaction of hexafluorobenzene (B1203771) with sodium hydrosulfide.[1]

Potential impurities may include:

-

Residual Starting Materials: Unreacted hexafluorobenzene.

-

Byproducts of Synthesis: Bis(pentafluorophenyl) sulfide (B99878) and bis(pentafluorophenyl) disulfide.

-

Solvent Residues: Residual solvents from the reaction and purification process.

-

Water: Due to the hygroscopic nature of the thiol group.

-

Oxidation Products: Disulfides can form upon exposure to air.

Experimental Protocols

For applications demanding higher purity than commercially available, the following generalized experimental protocols for purification and analysis can be adapted.

Purification of this compound by Fractional Distillation

Fractional distillation is an effective method for purifying liquid compounds with close boiling points, making it suitable for removing less volatile or more volatile impurities from this compound.[2][3][4]

Methodology:

-

Apparatus Setup: Assemble a fractional distillation apparatus, including a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a thermometer. Ensure all glassware is dry.

-

Charging the Flask: Charge the round-bottom flask with the commercial-grade this compound and a few boiling chips or a magnetic stir bar.

-

Heating: Gently heat the flask using a heating mantle.

-

Equilibration: As the liquid boils, allow the vapor to slowly rise through the fractionating column to establish a temperature gradient.

-

Fraction Collection: Collect the fraction that distills at the boiling point of this compound (approximately 143 °C at atmospheric pressure). Discard any initial lower-boiling fractions and leave any higher-boiling residue in the flask.

-

Storage: Store the purified liquid under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

Analysis of Purity and Impurities by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing the purity and identifying volatile impurities in this compound.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate).

-

GC-MS System:

-

Gas Chromatograph: Equipped with a capillary column suitable for separating aromatic compounds (e.g., a DB-5ms or equivalent).

-

Mass Spectrometer: A quadrupole or time-of-flight (TOF) mass spectrometer.

-

-

GC Conditions (Representative):

-

Injector Temperature: 250 °C

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions (Representative):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

-

Data Analysis: Identify the main peak corresponding to this compound (m/z 200). Analyze any smaller peaks by comparing their mass spectra to spectral libraries (e.g., NIST) to identify potential impurities. The purity can be estimated by the relative peak areas.

Determination of Water Content by Karl Fischer Titration

Karl Fischer titration is the gold standard for determining the water content in chemical samples.[5][6][7][8][9]

Methodology:

-

Apparatus: Use a coulometric or volumetric Karl Fischer titrator.

-

Titration Vessel Preparation: Add the Karl Fischer solvent (e.g., a methanol-based solution) to the titration vessel and titrate to a stable, dry endpoint to eliminate any ambient moisture.

-

Sample Introduction: Accurately weigh and inject a known amount of the this compound sample into the titration vessel.

-

Titration: The instrument will automatically titrate the sample with the Karl Fischer reagent until the endpoint is reached.

-

Calculation: The instrument's software will calculate the water content in ppm or percentage based on the amount of reagent consumed.

Purity Assessment by Quantitative NMR (qNMR) Spectroscopy

Quantitative ¹H NMR can be a powerful, non-destructive method for assessing the purity of this compound without the need for a reference standard of the compound itself.[10][11][12][13]

Methodology:

-

Sample Preparation: Accurately weigh a sample of this compound and a certified internal standard with a known purity (e.g., maleic anhydride (B1165640) or dimethyl sulfone) into an NMR tube. Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃ or acetone-d₆).

-

NMR Data Acquisition: Acquire the ¹H NMR spectrum using appropriate quantitative parameters, ensuring a sufficient relaxation delay (D1) for complete relaxation of all relevant protons.

-

Data Processing: Process the spectrum and carefully integrate the signals corresponding to the this compound (the SH proton) and the internal standard.

-

Purity Calculation: Calculate the purity of the this compound based on the integral values, the number of protons for each signal, the molecular weights, and the masses of the sample and the internal standard.

Visualizing the Workflow for Quality Assessment

The following diagram illustrates a logical workflow for assessing and ensuring the quality of this compound for a research application.

Caption: Workflow for quality assessment of this compound.

Conclusion

For researchers and drug development professionals, understanding the commercial landscape and purity of this compound is crucial for the reliability and reproducibility of experimental results. While a 97% purity grade is widely available, critical applications may necessitate further purification and rigorous analytical characterization. The methodologies outlined in this guide provide a framework for achieving and verifying the high purity required for sensitive research and development activities.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Fractional distillation - Wikipedia [en.wikipedia.org]

- 3. Purification [chem.rochester.edu]

- 4. chemicals.co.uk [chemicals.co.uk]

- 5. Karl Fischer titration - Wikipedia [en.wikipedia.org]

- 6. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]

- 7. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 8. gmpinsiders.com [gmpinsiders.com]

- 9. Karl Fischer Titration Tips: Water Content Measurement [sigmaaldrich.com]

- 10. Nuclear Magnetic Resonance Spectroscopy & QNMR Services | RSSL [rssl.com]

- 11. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Spectroscopy Techniques | NMR Spectroscopy | RSSL [rssl.com]

- 13. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Pentafluorothiophenol in Thiol-Ene Click Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiol-ene click chemistry has emerged as a powerful and versatile tool in materials science, drug development, and bioconjugation due to its high efficiency, rapid reaction rates, and stereoselectivity.[1][2] This reaction involves the addition of a thiol to an alkene (ene) to form a stable thioether linkage. The use of pentafluorothiophenol (PFTP) in this reaction offers unique advantages stemming from its distinct electronic properties. The highly electron-withdrawing nature of the pentafluorophenyl group significantly increases the acidity of the thiol proton, potentially influencing its reactivity in both radical and nucleophilic thiol-ene pathways.[3]

These application notes provide a comprehensive overview of the potential applications and detailed experimental protocols for utilizing this compound in thiol-ene click chemistry. Due to the limited specific examples in the current literature for PFTP in thiol-ene reactions, the following protocols are based on established general principles of thiol-ene chemistry, adapted to the specific properties of PFTP.

Key Properties of this compound

The unique characteristics of this compound make it an intriguing candidate for thiol-ene reactions.

| Property | Value | Significance in Thiol-Ene Chemistry |

| Formula | C₆F₅SH | High fluorine content can impart unique properties to the final product, such as hydrophobicity and thermal stability. |

| Molar Mass | 200.13 g/mol | Important for stoichiometric calculations in reaction protocols. |

| pKa | 2.68 | As one of the most acidic thiols, it readily forms a thiolate anion, making it a potent nucleophile for the Michael addition pathway.[3] |

| Appearance | Colorless liquid | Easy to handle and dispense in a laboratory setting. |

| Boiling Point | 143 °C | Allows for reactions to be conducted at a range of temperatures without significant evaporation. |

Reaction Mechanisms

The thiol-ene reaction can proceed through two primary mechanisms: a radical-mediated addition and a nucleophile-initiated Michael addition.[2][4]

Radical-Mediated Thiol-Ene Addition

This pathway is typically initiated by light, heat, or a radical initiator, which generates a thiyl radical.[2] This radical then adds to the alkene in an anti-Markovnikov fashion to form a carbon-centered radical, which subsequently abstracts a hydrogen from another thiol molecule to propagate the chain.[1]

Nucleophile-Initiated Thiol-Ene (Michael Addition)

In the presence of a base or nucleophile, the acidic thiol of this compound is deprotonated to form a highly nucleophilic thiolate anion.[4] This anion then attacks an electron-deficient alkene (e.g., acrylates, maleimides) via a Michael addition to form a carbanion, which is subsequently protonated to yield the final thioether product.[2]

Applications

The incorporation of the pentafluorophenyl group into molecules via thiol-ene chemistry can be advantageous in several fields:

-

Drug Development: The pentafluorophenyl group can enhance the metabolic stability and cell permeability of drug candidates. Its use in linking targeting ligands to drug molecules is a promising strategy.

-

Materials Science: Fluorinated polymers often exhibit low surface energy, high thermal stability, and chemical resistance. Thiol-ene polymerization with PFTP can be used to create functional coatings and materials with these desirable properties.[5]

-

Bioconjugation: The chemoselectivity of the thiol-ene reaction allows for the specific modification of biomolecules, such as peptides and proteins, under mild conditions.[1]

Experimental Protocols

The following are generalized protocols for conducting thiol-ene reactions with this compound. Note: These are starting points and may require optimization based on the specific alkene used.

Protocol 1: Photo-initiated Radical Thiol-Ene Reaction

This protocol is suitable for a wide range of alkenes.

Materials:

-

This compound (PFTP)

-

Alkene (e.g., 1-octene, allyl ether)

-

Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)

-

Anhydrous solvent (e.g., dichloromethane, THF)

-

Nitrogen or Argon source

-

UV lamp (e.g., 365 nm)

Procedure:

-